molecular formula C5H13ClN2O2S B2647667 (3-Aminocyclobutyl)methanesulfonamide;hydrochloride CAS No. 2413899-21-3

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride

Cat. No.: B2647667
CAS No.: 2413899-21-3
M. Wt: 200.68
InChI Key: QVJNUIGZODOXFB-UHFFFAOYSA-N
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Description

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride typically involves the reaction of cyclobutylamine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminocyclobutyl)methanesulfonamide;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes, altering their conformation, and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminocyclobutyl)methanesulfonamide
  • Cyclobutylamine
  • Methanesulfonamide

Comparison

(3-Aminocyclobutyl)methanesulfonamide;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methanesulfonamide group on a cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers enhanced reactivity and specificity in biochemical assays and synthetic processes .

Properties

IUPAC Name

(3-aminocyclobutyl)methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-5-1-4(2-5)3-10(7,8)9;/h4-5H,1-3,6H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLANRKNLVQKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CS(=O)(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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